molecular formula C15H23NO4 B5678716 1-(2,4,5-trimethoxybenzyl)-4-piperidinol

1-(2,4,5-trimethoxybenzyl)-4-piperidinol

Cat. No. B5678716
M. Wt: 281.35 g/mol
InChI Key: SAOFPHXMEXZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2,4,5-trimethoxybenzyl)-4-piperidinol often involves complex chemical reactions, including nucleophilic aromatic substitution and multistep synthesis processes. For example, derivatives of piperidine, a core structure in our compound of interest, are synthesized through reactions that may include the formation of a piperidinyl ring via cyclization and subsequent functionalization of the ring with various substituents to achieve desired properties (Pietra & Vitali, 1972). These methodologies highlight the complexity and versatility in the synthesis of piperidine derivatives, suggesting potential pathways for synthesizing 1-(2,4,5-trimethoxybenzyl)-4-piperidinol.

Molecular Structure Analysis

The molecular structure of compounds like 1-(2,4,5-trimethoxybenzyl)-4-piperidinol is characterized by the presence of a piperidine ring, a saturated six-membered ring containing one nitrogen atom, and a 2,4,5-trimethoxybenzyl group. This structure imparts unique chemical and physical properties to the compound. The methoxy groups attached to the benzyl moiety can influence the electron density of the molecule, potentially affecting its reactivity and interaction with biological targets (Sharma & Singh, 2017).

Chemical Reactions and Properties

Compounds containing piperidine and methoxybenzyl groups participate in a variety of chemical reactions, including but not limited to, nucleophilic substitution, oxidation, and reduction. The piperidine ring, in particular, is known for its nucleophilicity, which allows it to engage in reactions with electrophiles, leading to a wide range of derivatives with diverse biological activities (Girase et al., 2020).

Physical Properties Analysis

The physical properties of 1-(2,4,5-trimethoxybenzyl)-4-piperidinol, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of methoxy groups could enhance the solubility of the compound in organic solvents, while the piperidine ring could contribute to the compound's boiling point and melting point. These properties are crucial for determining the compound's suitability in various applications, including pharmaceuticals (Begum et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(2,4,5-trimethoxybenzyl)-4-piperidinol, including reactivity, stability, and pharmacokinetics, can be inferred from studies on similar compounds. The electron-donating methoxy groups may affect the compound's reactivity towards electrophiles and nucleophiles. Additionally, the piperidine moiety is a key structural element in many biologically active compounds, suggesting that 1-(2,4,5-trimethoxybenzyl)-4-piperidinol could exhibit significant biological activities, subject to further investigation (Srinivasan, 2007); (Stojanović-Radić et al., 2019).

properties

IUPAC Name

1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-13-9-15(20-3)14(19-2)8-11(13)10-16-6-4-12(17)5-7-16/h8-9,12,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOFPHXMEXZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC(CC2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trimethoxybenzyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.